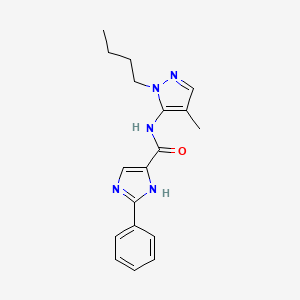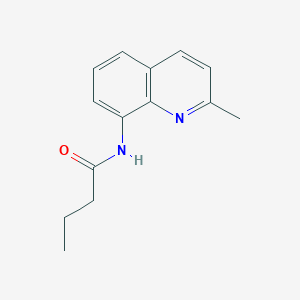![molecular formula C22H22N2O2 B4038255 2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide](/img/structure/B4038255.png)
2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide
Overview
Description
2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide is a complex organic compound with a molecular formula of C19H19NO2 This compound is known for its unique structure, which includes a naphthalene ring fused with an acetyl group, an amino group, and a propylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide typically involves a multi-step process. One common method starts with the acetylation of naphthalene to form 2-acetylnaphthalene. This intermediate is then reacted with an amine, such as N-propylbenzamide, under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid
- 2-[(1-Naphthylacetyl)amino]benzamide
- 1-Naphthyl-L-alanine
Uniqueness
Compared to similar compounds, 2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-14-23-22(26)19-12-5-6-13-20(19)24-21(25)15-17-10-7-9-16-8-3-4-11-18(16)17/h3-13H,2,14-15H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYDGYOQRGGLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B4038177.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B4038180.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B4038183.png)
![2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4038190.png)

![1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine](/img/structure/B4038203.png)
![5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4038207.png)

![2-[4-(2-adamantyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4038230.png)


![[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid](/img/structure/B4038264.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4038277.png)
![(4-Chloro-2-methylphenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B4038281.png)
